molecular formula C19H26ClN3O3S2 B2931385 N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride CAS No. 1330292-12-0

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride

Cat. No.: B2931385
CAS No.: 1330292-12-0
M. Wt: 444.01
InChI Key: NEFSDTBVYQMVKZ-UHFFFAOYSA-N
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Description

N-(2-((4-Phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a synthetic compound featuring a thiophene-2-carboxamide core linked via a sulfonamide-ethyl group to a 4-phenethylpiperazine moiety. This structure combines a heterocyclic aromatic system (thiophene) with a sulfonamide linker and a substituted piperazine group, which are common motifs in pharmaceuticals targeting neurological or antimicrobial pathways.

Properties

IUPAC Name

N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]thiophene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3S2.ClH/c23-19(18-7-4-15-26-18)20-9-16-27(24,25)22-13-11-21(12-14-22)10-8-17-5-2-1-3-6-17;/h1-7,15H,8-14,16H2,(H,20,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFSDTBVYQMVKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)thiophene-2-carboxamide hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its implications in drug development.

Chemical Structure

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H22N2O2S
  • Molecular Weight : 306.43 g/mol

Physical Properties

PropertyValue
Melting PointNot reported
SolubilitySoluble in water
AppearanceWhite to off-white powder

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Receptor Interaction : The compound may act as an antagonist or agonist at various receptors, particularly those involved in neurotransmission and signal transduction.
  • Enzyme Modulation : It has the potential to inhibit or activate specific enzymes, influencing metabolic pathways related to disease processes.
  • Cell Signaling : The compound can modulate cell signaling pathways, which may lead to changes in cellular responses.

Pharmacological Studies

Research has indicated that this compound exhibits various pharmacological activities:

  • Antidepressant Activity : Studies have suggested that compounds with similar structures can exhibit antidepressant effects through serotonin receptor modulation.
  • Antitumor Activity : Initial findings indicate potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.
  • Neuroprotective Effects : The piperazine moiety is known for neuroprotective properties, which may extend to this compound.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of related piperazine derivatives. It was found that these compounds significantly increased serotonin levels in the brain, suggesting a similar mechanism may apply to this compound .

Case Study 2: Anticancer Effects

In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The mechanism was linked to apoptosis induction via the mitochondrial pathway .

Case Study 3: Neuroprotection

Research indicated that compounds with the thiophene structure can provide neuroprotection against oxidative stress. This suggests that this compound may also confer similar protective effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications

Thiophene vs. Furan Carboxamides
  • N-(2-Nitrophenyl)thiophene-2-carboxamide (): Shares the thiophene-2-carboxamide group but lacks the sulfonamide-piperazine chain. Structural analysis reveals dihedral angles between the thiophene and benzene rings (8.5–13.5°) similar to its furan analog, N-(2-nitrophenyl)furan-2-carboxamide (9.71°). Thiophene derivatives exhibit distinct C–S bond lengths (1.71–1.74 Å) compared to furan’s C–O bonds (~1.36 Å), influencing electronic properties and intermolecular interactions (e.g., weaker C–H⋯S vs. C–H⋯O bonds) . Biological activity: Thiophene carboxamides show genotoxicity in mammalian cells, while furan analogs may have differing reactivity due to oxygen’s electronegativity .
Thiophene vs. Chromene Carboxamides
  • N-(2-((4-Ethylpiperazin-1-yl)sulfonyl)ethyl)-4-oxo-4H-chromene-2-carboxamide Hydrochloride (): Replaces thiophene with a chromene (benzopyran) ring, introducing a fused oxygen-containing system. Chromene’s rigidity and extended π-system may alter binding affinity to hydrophobic pockets in biological targets compared to thiophene’s smaller, sulfur-containing ring. The ethylpiperazine substituent (vs.

Piperazine Substituent Variations

  • Thiophene Fentanyl Hydrochloride (): Contains a piperazine-like opioid pharmacophore but replaces the sulfonamide-ethyl linker with a methylene bridge.
  • 4-Ethylpiperazine vs. 4-Phenethylpiperazine ( vs. Target Compound):

    • Ethyl groups reduce steric hindrance and lipophilicity compared to phenethyl, which may enhance solubility but decrease membrane permeability.
    • Phenethyl’s aromaticity could enable π-π stacking with receptor residues, improving binding specificity .

Sulfonamide Linker Modifications

  • Fluorinated Sulfonamides (): Compounds like 2-[methyl[(undecafluoropentyl)sulfonyl]amino]ethyl acrylate feature fluorinated alkyl chains, drastically increasing hydrophobicity and chemical stability. In contrast, the target compound’s non-fluorinated sulfonamide linker balances solubility and hydrogen-bonding capacity, which is critical for bioavailability .

Key Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Heterocycle Piperazine Substituent Key Features
Target Compound C₂₀H₂₇ClN₄O₃S₂* Thiophene 4-Phenethyl Sulfonamide linker, HCl salt
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃S Thiophene None Nitro group, planar structure
Thiophene Fentanyl Hydrochloride C₂₄H₂₆ClN₂OS Thiophene N/A (Opioid core) Phenethyl, opioid analog
Chromene-2-carboxamide Hydrochloride () C₁₈H₂₂ClN₃O₅S Chromene 4-Ethyl Fused oxygen ring, sulfonamide

Research Implications and Gaps

  • Structural Insights : The thiophene core’s sulfur atom and planarity may enhance interactions with aromatic residues in enzymes or receptors compared to furan or chromene analogs .
  • Pharmacological Potential: The phenethylpiperazine group suggests possible neuromodulatory effects, but direct receptor-binding data is absent.
  • Toxicological Gaps: Limited data on thiophene fentanyl () and other analogs highlight the need for comprehensive safety studies.

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